2-Chloro-5-nitrobenzenesulfonyl chloride
CAS No.: 4533-95-3
Cat. No.: VC20759647
Molecular Formula: C6H3Cl2NO4S
Molecular Weight: 256.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4533-95-3 |
|---|---|
| Molecular Formula | C6H3Cl2NO4S |
| Molecular Weight | 256.06 g/mol |
| IUPAC Name | 2-chloro-5-nitrobenzenesulfonyl chloride |
| Standard InChI | InChI=1S/C6H3Cl2NO4S/c7-5-2-1-4(9(10)11)3-6(5)14(8,12)13/h1-3H |
| Standard InChI Key | COZWQPZDKVIVFS-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)Cl)Cl |
| Canonical SMILES | C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)Cl)Cl |
Introduction
2-Chloro-5-nitrobenzenesulfonyl chloride is a chemical compound with the molecular formula C6H3Cl2NO4S and a molecular weight of 256.06 g/mol . It is a sulfonyl chloride derivative, which is commonly used in organic synthesis due to its reactive nature. This compound is known for its potential applications in various chemical reactions, including the synthesis of pharmaceuticals and other organic compounds.
Synthesis Methods
Several methods have been developed for the synthesis of 2-Chloro-5-nitrobenzenesulfonyl chloride. One of the most notable methods involves using 5-nitro-2-chlorobenzenesulfonic acid and bis(trichloromethyl)carbonate (BTC) as raw materials. This method is considered a green chemical process due to its safety, low cost, and minimal waste generation .
Synthesis Process
-
Raw Materials: 5-Nitro-2-chlorobenzenesulfonic acid and bis(trichloromethyl)carbonate (BTC).
-
Reaction Conditions: The reaction occurs in an organic solvent at temperatures between 25-80°C, under the action of an organic base, for a duration of 2-8 hours .
-
Post-Treatment: After the reaction, the solution undergoes post-processing to obtain the desired product.
Safety and Hazards
2-Chloro-5-nitrobenzenesulfonyl chloride poses significant safety risks due to its corrosive nature:
-
GHS Hazard Statements: Causes severe skin burns and eye damage .
-
Precautionary Measures: Handling requires protective equipment to prevent skin and eye contact .
Applications and Research Findings
While specific applications of 2-Chloro-5-nitrobenzenesulfonyl chloride are not widely documented, sulfonyl chlorides in general are used in various organic syntheses. They serve as intermediates in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. The compound's reactivity makes it a valuable tool in organic chemistry research.
Comparison with Similar Compounds
| Compound Name | CAS Number | Molecular Weight | Unique Features |
|---|---|---|---|
| 2-Chloro-5-nitrobenzenesulfonyl chloride | 4533-95-3 | 256.06 g/mol | Lacks bromine substituent |
| 4-Chloro-3-nitrobenzenesulfonyl chloride | 97-08-5 | - | Different positioning of chlorine and nitro |
| 3-Chloro-4-nitrobenzene-1-sulfonyl chloride | 64835-30-9 | - | Variation in halogen positioning |
| 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride | 276702-53-5 | - | Contains two chlorine substituents |
| 2-Methyl-5-nitrobenzene-1-sulfonyl chloride | 121-02-8 | - | Presence of methyl group instead of halogens |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume